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Compound of Interest

Compound Name:
(R)-2-chloro-6-(oxiran-2-

ylmethoxy)benzonitrile

CAS No.: 198226-53-8

Cat. No.: B1486610

Get Quote

Introduction
Benzoxaboroles are a class of boron-heterocycles characterized by a fused oxaborole ring.

Their unique antifungal and anti-inflammatory activity stems from the empty p-orbital of the

boron atom, which allows for reversible covalent bonding with biological nucleophiles (e.g., the

cis-diols of tRNA synthetase). This protocol details the handling of halogenated benzonitriles

and their conversion into bioactive scaffolds.[1]

Strategic Reaction Pathways
The following flowchart illustrates the divergence between the standard use of the starting

material (Efinaconazole route) and the synthetic manipulation required to convert it into a

benzoxaborole (Tavaborole-like route).
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Figure 1: Divergent synthetic pathways for halogenated benzonitrile precursors.

Protocol A: Standard Synthesis of Benzoxaborole
(Tavaborole Reference)
Use this protocol if the goal is to synthesize the standard FDA-approved benzoxaborole.

Starting Material: 2-bromo-5-fluorobenzyl alcohol Reagents: Dihydropyran (DHP), n-

Butyllithium (n-BuLi), Triisopropyl borate, HCl.

Step-by-Step Methodology:
Protection:

Dissolve 2-bromo-5-fluorobenzyl alcohol in DCM.

Add 1.1 eq DHP and catalytic PPTS (Pyridinium p-toluenesulfonate).

Stir at RT for 4h to form the THP ether.

Lithiation & Borylation:

Cool the protected intermediate in dry THF to -78°C under Argon.

Slowly add n-BuLi (1.2 eq). The bromine undergoes Lithium-Halogen exchange.

Add Triisopropyl borate (1.5 eq) dropwise.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1486610/docs?utm_src=pdf-body-img#application-note-synthesis-of-benzoxaboroles-and-utilization-of-chiral-benzonitrile-scaffolds
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1486610?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Allow to warm to RT. The boronate ester is formed.

Deprotection & Cyclization (The "One-Pot" Finish):

Add 6N HCl directly to the reaction mixture.

Stir for 2h. The acid cleaves the THP group (revealing the alcohol) and hydrolyzes the

borate ester.

Mechanism: The free alcohol spontaneously attacks the boronic acid to close the 5-

membered oxaborole ring.

Purification:

Extract with Ethyl Acetate. Recrystallize from Toluene/Heptane.

Protocol B: Utilization of (R)-2-chloro-6-
glycidyloxybenzonitrile
Use this protocol if utilizing the specific starting material provided in the prompt (Efinaconazole

route).

Target: Synthesis of the Triazole-Alcohol Core.

Epoxide Opening:

Dissolve (R)-2-chloro-6-glycidyloxybenzonitrile in neat 1,2,4-triazole (excess) or use a

polar solvent like DMF with K2CO3.

Heat to 80-90°C.

Outcome: Regioselective opening of the epoxide ring by the triazole nitrogen yields the

secondary alcohol intermediate.

Methylenation:

The nitrile group is typically hydrolyzed to an amide and subsequently reacted with

methylenating agents in the final steps of Efinaconazole synthesis, distinct from
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benzoxaborole chemistry.

Protocol C: Novel Synthesis of 7-Glycidyloxy-
Benzoxaborole
Advanced Protocol: This describes the conversion of (R)-2-chloro-6-glycidyloxybenzonitrile into

a benzoxaborole derivative. Note: The epoxide is sensitive to the reducing conditions required

for benzoxaborole formation.

Rationale: Converting the 2-chloro-benzonitrile motif into a benzoxaborole requires replacing

the Chlorine with Boron and converting the Nitrile into the hydroxymethyl "anchor" for the ring.

Reagents & Stoichiometry Table
Reagent Equiv. Role Critical Parameter

(R)-SM 1.0 Precursor High Purity (>98% ee)

Bis(pinacolato)diboron 1.2 Boron Source Anhydrous conditions

Pd(dppf)Cl2 0.05 Catalyst Argon atmosphere

KOAc 3.0 Base Dry, micronized

NaBH4 / CoCl2 2.0 Reductant Controlled addition

Detailed Workflow:
Step 1: Miyaura Borylation of the Aryl Chloride
Challenge: Aryl chlorides are less reactive than bromides. Use a specialized catalyst.[2][3]

Setup: In a glovebox or under strict Argon flow, combine (R)-2-chloro-6-

glycidyloxybenzonitrile, Bis(pinacolato)diboron, and KOAc in 1,4-Dioxane.

Catalyst Addition: Add Pd(dppf)Cl2 (or Pd2(dba)3 with XPhos for higher turnover).

Reaction: Heat to 90°C for 12-16 hours.

Monitoring: HPLC must show disappearance of the aryl chloride.
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Workup: Filter through Celite to remove Pd. Concentrate to yield the Aryl-Pinacol Boronate.

Note: The epoxide ring usually survives these neutral/mildly basic conditions.

Step 2: Selective Nitrile Reduction & Cyclization
Challenge: Reducing the Nitrile (-CN) to the Alcohol (-CH2OH) without opening the Epoxide.

Standard LiAlH4 is too aggressive.

Reagent Choice: Use Sodium Borohydride (NaBH4) with Cobalt(II) Chloride (mild reduction

to amine/alcohol) or Diisobutylaluminum hydride (DIBAL-H) at -78°C (controlled reduction to

aldehyde, then alcohol).

Procedure (DIBAL-H Method):

Dissolve the Boronate intermediate in dry Toluene at -78°C.

Add DIBAL-H (1.1 eq) dropwise. Stir 1h. (Reduces -CN to Imine/Aldehyde).

Quench carefully with Rochelle's salt.

Add secondary reducing agent (NaBH4 in MeOH) to convert Aldehyde to Alcohol.

Spontaneous Cyclization:

Upon formation of the hydroxymethyl group (-CH2OH) ortho to the Boronate, treat with

dilute HCl (1N).

The Pinacol group hydrolyzes, and the free boronic acid cyclizes with the neighboring

alcohol to form the Benzoxaborole ring.

Final Structure:7-((R)-glycidyloxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaborole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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